molecular formula C8H6BrN3O2 B13650242 Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13650242
M. Wt: 256.06 g/mol
InChI Key: ZIQBBPPTDBGTAE-UHFFFAOYSA-N
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Description

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a brominated carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-10-3-7(12)11-5/h2-4H,1H3

InChI Key

ZIQBBPPTDBGTAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=CN=CC2=N1)Br

Origin of Product

United States

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